4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole

Anticancer Medulloblastoma Apoptosis induction

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole (CAS 588676-51-1) is a heterocyclic building block belonging to the 2-aryl-4-chloromethylthiazole class, distinguished by an ortho-chlorine substituent on the 2-phenyl ring. With a molecular formula of C₁₀H₇Cl₂NS and a molecular weight of 244.14 g/mol, this compound serves as a key intermediate in the synthesis of biologically active molecules, particularly apoptosis-inducing 4-aryl-4H-chromenes and kinase inhibitor scaffolds.

Molecular Formula C10H7Cl2NS
Molecular Weight 244.14 g/mol
CAS No. 588676-51-1
Cat. No. B1607988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole
CAS588676-51-1
Molecular FormulaC10H7Cl2NS
Molecular Weight244.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=CS2)CCl)Cl
InChIInChI=1S/C10H7Cl2NS/c11-5-7-6-14-10(13-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2
InChIKeySORQUIQQZNHWIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole (CAS 588676-51-1): Ortho-Chloro Thiazole Building Block for Medicinal Chemistry and Chemical Biology


4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole (CAS 588676-51-1) is a heterocyclic building block belonging to the 2-aryl-4-chloromethylthiazole class, distinguished by an ortho-chlorine substituent on the 2-phenyl ring [1]. With a molecular formula of C₁₀H₇Cl₂NS and a molecular weight of 244.14 g/mol, this compound serves as a key intermediate in the synthesis of biologically active molecules, particularly apoptosis-inducing 4-aryl-4H-chromenes and kinase inhibitor scaffolds [1]. Its bifunctional reactivity—the chloromethyl group at position 4 for nucleophilic substitution and the 2-arylthiazole core for target engagement—makes it a versatile starting material for constructing complex heterocyclic frameworks with demonstrated anticancer activity .

Why Generic 2-Aryl-4-chloromethylthiazole Analogs Cannot Replace 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole in Target-Oriented Synthesis


Substituting 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole with its para-chloro isomer (CAS 17969-22-1), meta-chloro isomer, or des-chloro analog (CAS 4771-31-7) during synthesis is not pharmacologically neutral. In a published structure–activity relationship (SAR) study of 4-(2-arylthiazol-4-yl)-4H-chromenes, the position of the chlorine substituent on the phenyl ring dictated both potency and cancer-cell-type selectivity. The ortho-chloro derivative (4b), synthesized from the target compound, was six-fold more potent than the reference drug etoposide against DAOY medulloblastoma cells (IC₅₀ = 1.8 μM), while the para-chloro derivative (4d) showed a divergent selectivity profile, preferentially inhibiting MCF-7, A549, and SW480 cells [1]. This non-interchangeability arises because the ortho-chloro substitution alters the dihedral angle between the phenyl and thiazole rings, influencing the three-dimensional presentation of pharmacophoric elements to biological targets [1][2]. Consequently, procurement of the correct regioisomer is essential for reproducing published synthetic routes and biological outcomes.

Quantitative Evidence Guide: 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole vs. Closest Analogs


Ortho- vs. Para-Chlorophenyl Thiazole: Differential Cytotoxic Potency in Medulloblastoma (DAOY) Cells

In a direct head-to-head comparison using the same 4-aryl-4H-chromene scaffold, the final compound 4b—derived from 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole (ortho-chloro, CAS 588676-51-1)—was six-fold more potent against DAOY medulloblastoma cells than the reference drug etoposide, and significantly more potent than the para-chloro isomer 4d (derived from CAS 17969-22-1) in the same cell line [1]. Specifically, 4b exhibited an IC₅₀ of 1.8 ± 0.17 μM against DAOY, while 4d showed substantially weaker activity against this central nervous system tumor line. Conversely, 4d demonstrated preferential activity against breast (MCF-7, IC₅₀ = 0.36 ± 0.02 μM), lung (A549), and colon (SW480) cancer cells, illustrating a divergent target profile dictated by chlorine position [1].

Anticancer Medulloblastoma Apoptosis induction

Cancer Cell Line Selectivity Profiling: Ortho-Chloro vs. Para-Chloro vs. Des-Chloro Thiazole Intermediates

The cytotoxicity data from the 4-aryl-4H-chromene series reveal that the position of chlorine on the phenyl ring of the thiazole intermediate controls cancer-type selectivity. Compound 4b (ortho-chloro, from CAS 588676-51-1) exhibited the most potent activity against KB nasopharyngeal carcinoma, DAOY medulloblastoma, and 1321N1 astrocytoma. In contrast, compound 4d (para-chloro, from CAS 17969-22-1) was most active against MCF-7 breast cancer (IC₅₀ = 0.36 μM), A549 lung cancer, and SW480 colon adenocarcinoma. The unsubstituted analog 4a (from des-chloro intermediate CAS 4771-31-7) showed generally weaker activity across all cell lines, confirming that chlorine substitution is beneficial but its position critically determines the target profile [1].

Selectivity profiling Breast cancer Lung cancer

Selectivity Against Normal Cells: Ortho-Chloro Thiazole-Derived Chromene 4b Shows Cancer-Selective Cytotoxicity

All halo-substituted 4-aryl-4H-chromenes (4b–e) were tested against normal mouse fibroblast cells (NIH/3T3) using the MTT assay. Compound 4b, derived from 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole, showed no cytotoxic activity against NIH/3T3 at 10 μM (IC₅₀ > 10 μM), while exhibiting potent activity against cancer cell lines such as DAOY (IC₅₀ = 1.8 μM) [1]. This yields a selectivity index (SI) of >5.5 for DAOY versus normal fibroblasts, demonstrating that the ortho-chloro substitution does not introduce pan-cytotoxicity but rather contributes to tumor-selective activity [1].

Selectivity index Normal fibroblast Safety margin

Regiochemical Identity Confirmation: C4-Chloromethyl vs. C2-Chloromethyl Thiazole Regioisomers

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole (CAS 588676-51-1) is the C4-chloromethyl regioisomer, distinctly different from 2-(chloromethyl)-4-(2-chlorophenyl)-1,3-thiazole (CAS 1211510-85-8), which bears the chloromethyl group at position 2. The synthetic route to the target compound—condensation of 2-chlorothiobenzamide with 1,3-dichloroacetone—yields exclusively the 4-chloromethyl regioisomer through a well-established cyclization mechanism [1][2]. In contrast, the C2-chloromethyl regioisomer (CAS 1211510-85-8) requires a fundamentally different synthetic approach. The IUPAC name and InChI Key (SORQUIQQZNHWIP-UHFFFAOYSA-N) provide unambiguous structural verification . Procurement of the incorrect regioisomer would lead to different reaction outcomes in nucleophilic substitution chemistry, as the electronic environment and steric accessibility of the chloromethyl group differ substantially between the C2 and C4 positions.

Regioselective synthesis Structural confirmation Building block fidelity

Antimalarial SAR: Ortho-Chloro Substitution on the Phenyl Ring Correlates with Superior Anti-Plasmodium Activity

In an independent SAR study of thiazole-based antimalarial agents, non-bulky, electron-withdrawing groups at the ortho position of the phenyl ring attached to the thiazole core were found to be strongly preferred for activity against chloroquine-sensitive Plasmodium falciparum 3D7, whereas small atoms (H or F) were preferred at the para position [1]. This class-level SAR trend is consistent with the cytotoxic selectivity pattern observed in the chromene series and supports the use of ortho-chloro-substituted thiazole building blocks (CAS 588676-51-1) for programs where electron-withdrawing ortho substitution is a validated pharmacophoric requirement.

Antimalarial SAR Plasmodium falciparum

Commercial Availability and Purity Benchmarks: Target Compound vs. Regioisomeric Analogs

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole (CAS 588676-51-1) is available from multiple reputable suppliers (Sigma-Aldrich/ChemBridge, Enamine, Santa Cruz Biotechnology, Fluorochem, AKSci) at standard purity of 95%, with select vendors offering 98% purity . The para-chloro isomer (CAS 17969-22-1) and the C2-regioisomer (CAS 1211510-85-8) are also commercially available but from fewer suppliers and predominantly at 95% purity [1]. The broader supplier base for the ortho-chloro compound reflects its more frequent use as a key intermediate in published medicinal chemistry programs, facilitating competitive procurement and reliable supply chain continuity.

Purity comparison Commercial availability Procurement specification

Recommended Application Scenarios for 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole Based on Verified Differentiation Evidence


Synthesis of CNS Tumor-Targeting 4-Aryl-4H-chromene Apoptosis Inducers

Use CAS 588676-51-1 as the key intermediate (compound 7b) for preparing 2-amino-3-cyano-7-(dimethylamino)-4-(2-(2-chlorophenyl)thiazol-4-yl)-4H-chromene (4b) and its analogs, following the published synthetic route: condensation with 1,3-dichloroacetone, hydrolysis to the hydroxymethyl derivative, MnO₂ oxidation to the 4-carboxaldehyde, and one-pot three-component condensation with malononitrile and 3-(dimethylamino)phenol [1]. The resulting chromenes have demonstrated potent activity against medulloblastoma DAOY (IC₅₀ = 1.8 μM), nasopharyngeal carcinoma KB, and astrocytoma 1321N1, with a selectivity index >5.5 versus normal NIH/3T3 fibroblasts [1].

Structure–Activity Relationship Studies of Ortho-Substituted Phenylthiazole Pharmacophores

Leverage the ortho-chloro substitution of CAS 588676-51-1 as a privileged SAR starting point for anti-infective and anticancer programs. Parallel SAR studies across antimalarial [2] and anticancer [1] targets have independently converged on the preference for electron-withdrawing groups at the ortho position of the 2-phenylthiazole core. This compound provides the ortho-Cl substituent pre-installed, enabling direct diversification at the 4-chloromethyl position through nucleophilic displacement with amines, thiols, or alkoxides to generate focused libraries for SAR exploration.

Regioselective Building Block for Palladium-Catalyzed Cross-Coupling and Click Chemistry

The 4-chloromethyl group of CAS 588676-51-1 serves as a reactive handle for azide displacement to form 4-azidomethyl intermediates suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . The unambiguous regiochemistry (C4, not C2) ensures that the resulting triazole conjugates maintain the correct spatial orientation of the 2-arylthiazole pharmacophore relative to the linker. This is critical for applications in chemical biology probe synthesis and targeted protein degradation (PROTAC) linker attachment, where regioisomeric purity directly impacts binding mode and ternary complex formation.

Kinase Inhibitor Scaffold Construction via 4-Position Derivatization

The thiazole core with a 2-(2-chlorophenyl) substituent is a recognized kinase inhibitor pharmacophore, with binding activity confirmed in DHODH (IC₅₀ values in the low nanomolar range for advanced analogs) and PIM1 kinase assays [3][4]. CAS 588676-51-1 provides a direct entry point for constructing kinase-focused compound libraries by functionalizing the 4-chloromethyl position with diverse amine, alcohol, or thiol nucleophiles, generating analogs that probe the solvent-exposed or ribose-pocket regions of the ATP-binding site.

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